cis-rel-(3R,7S)-Octahydro-5H-inden-5-one
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Overview
Description
cis-rel-(3R,7S)-Octahydro-5H-inden-5-one: is a stereoisomer of the compound Octahydro-5H-inden-5-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired stereoisomer is obtained.
Chemical Reactions Analysis
Types of Reactions
cis-rel-(3R,7S)-Octahydro-5H-inden-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
cis-rel-(3R,7S)-Octahydro-5H-inden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of stereoisomerism and its effects on biological activity.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-inden-5-ol: An alcohol derivative of hydrindane.
Octahydro-5H-inden-5-one: The parent compound of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one.
Hydrindane: The core structure from which these compounds are derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers. This uniqueness makes it valuable in applications where stereochemistry plays a critical role, such as in drug design and synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
FSUBUYXKSKDDHL-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@H]2CCC(=O)C[C@H]2C1 |
Canonical SMILES |
C1CC2CCC(=O)CC2C1 |
Origin of Product |
United States |
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